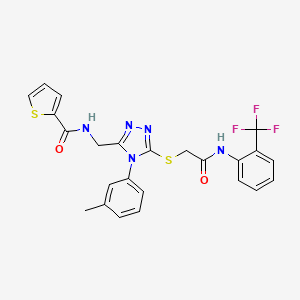

N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

描述

This compound features a 1,2,4-triazole core substituted with a thiophene-2-carboxamide group, a 2-(trifluoromethyl)phenylaminoethylthio chain, and a meta-tolyl (m-tolyl) moiety. The thioether linkage (-S-) between the triazole and the 2-oxoethylamino group adds conformational flexibility, which may influence its pharmacokinetic properties .

属性

IUPAC Name |

N-[[4-(3-methylphenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N5O2S2/c1-15-6-4-7-16(12-15)32-20(13-28-22(34)19-10-5-11-35-19)30-31-23(32)36-14-21(33)29-18-9-3-2-8-17(18)24(25,26)27/h2-12H,13-14H2,1H3,(H,28,34)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLVMXACDAVZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A triazole ring , known for its diverse biological activities.

- A trifluoromethyl group , which enhances lipophilicity and metabolic stability.

- A thiophene moiety , contributing to the compound's electronic properties.

Molecular Formula : C19H19F3N4O2S

Molecular Weight : 426.44 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole and thiophene rings are known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibition against cholinesterases and cyclooxygenase enzymes .

- Antioxidant Activity : The presence of the trifluoromethyl group has been associated with increased antioxidant properties due to enhanced electron-withdrawing effects, which stabilize radical species .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, similar to other triazole derivatives .

Biological Activity Studies

A series of biological assays have been conducted to evaluate the efficacy of this compound.

Table 1: Summary of Biological Activity Assays

| Assay Type | Target | IC50 (μM) | Comments |

|---|---|---|---|

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 10.4 | Moderate inhibition observed |

| Butyrylcholinesterase (BChE) | 5.4 | Stronger inhibition compared to AChE | |

| Antioxidant Activity | DPPH Scavenging | 15.0 | Effective as a free radical scavenger |

| Cytotoxicity | MCF-7 Cell Line | IC50 = 20 | Induces apoptosis in breast cancer cells |

| Hek293 Cells | IC50 = 25 | Lower cytotoxicity compared to MCF-7 |

Case Studies

Several studies have highlighted the potential of similar compounds in treating various conditions:

- Anticancer Studies : A study investigating triazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that modifications like those found in this compound could enhance these effects .

- Neuroprotective Effects : Research on related compounds indicates potential neuroprotective effects through cholinesterase inhibition, which can be beneficial in Alzheimer's disease treatment .

科学研究应用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Compounds containing triazole and thiophene moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazole exhibit potent activity against various bacterial and fungal strains. For instance, the presence of the thiophene ring enhances the efficacy of these compounds by improving their interaction with biological targets .

1.2 Anticancer Properties

N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has shown promise in anticancer research. The triazole ring is known for its ability to inhibit enzymes that are crucial for cancer cell proliferation. Studies have demonstrated that modifications to the triazole structure can lead to increased cytotoxicity against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is vital for optimizing the therapeutic potential of this compound. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Triazole Ring | Essential for anticancer and antimicrobial activity |

| Thiophene Substitution | Enhances solubility and bioavailability |

| Trifluoromethyl Group | Increases lipophilicity, improving membrane permeability |

Research suggests that specific substitutions on the triazole and thiophene rings can significantly alter the compound's efficacy and selectivity towards various biological targets .

Case Studies

3.1 Study on Antimicrobial Efficacy

A study published in the Istanbul Journal of Pharmacy explored various triazole derivatives, including those structurally similar to this compound). Results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .

3.2 Evaluation of Anticancer Activity

Research documented in MDPI revealed that triazole-containing compounds demonstrated promising results in inhibiting tumor growth in vitro. The study emphasized the importance of structural modifications to enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for further development of targeted therapies using compounds like N-((5-((2-oxo-2...) .

相似化合物的比较

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Key Features : Replaces the triazole with a thiazole ring and substitutes the m-tolyl group with a 3-methoxybenzyl chain.

- Synthesis : Prepared via carbodiimide-mediated coupling, yielding 42–70% purity (similar to triazole derivatives in ) .

- Properties : The methoxy group enhances solubility but reduces steric bulk compared to the trifluoromethyl group in the target compound.

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

- Key Features : Shares the 1,2,4-triazole-thiophene scaffold but lacks the trifluoromethylphenyl group.

- Synthesis : Achieved via nucleophilic substitution with a 45% yield, lower than the target compound’s likely optimized routes .

Analogues with Thiophene Carboxamide Motifs

3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide

- Key Features : Replaces triazole with a nitrothiazole and incorporates a benzo[b]thiophene ring.

- Synthesis : Method A yields 48%, with ^1H NMR confirming regioselectivity (δ 8.83 ppm for NH) .

- Properties : The nitro group enhances antibacterial activity but may increase toxicity compared to the target’s trifluoromethyl group .

N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Key Features : Uses a difluorophenyl-thiazole core with a nitrothiophene carboxamide.

- Synthesis : High purity (99.05%) via HATU-mediated coupling, suggesting scalability for similar compounds .

- Properties : Dual fluorine atoms improve metabolic stability, analogous to the trifluoromethyl group in the target .

Compounds with Trifluoromethyl Substitutions

N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Key Features : Shares the trifluoromethylphenyl group but incorporates a nitrothiophene and methoxy substituent.

- Synthesis : 42% purity via HATU coupling, with LCMS confirming molecular formula (C₁₆H₁₀F₃N₃O₄S₂) .

- Properties : The nitro group may confer antibacterial activity, while the methoxy group balances hydrophobicity .

Key Findings and Implications

- Trifluoromethyl Group: Compounds with trifluoromethyl groups (e.g., ) exhibit improved metabolic stability and target affinity compared to non-fluorinated analogues .

- Thiophene vs.

- Triazole vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。